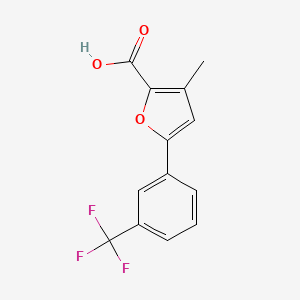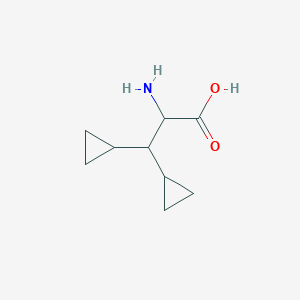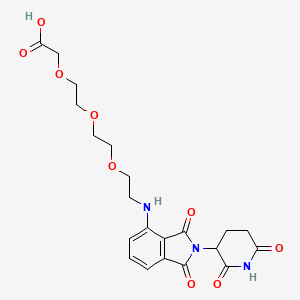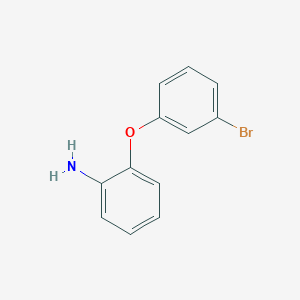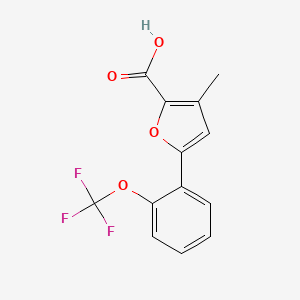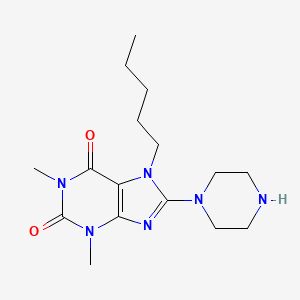
3-Methyl-6-pyrimidin-4-yl-2-sulfanylidene-1,3-diazinan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4,4’-Bipyrimidin]-6(1H)-one, 2,3-dihydro-1-me is a heterocyclic compound that belongs to the bipyrimidine family. This compound is characterized by its unique structure, which consists of two pyrimidine rings connected by a single bond. The presence of a ketone group at the 6-position and a methyl group at the 1-position of the dihydro ring adds to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4,4’-Bipyrimidin]-6(1H)-one, 2,3-dihydro-1-me can be achieved through a multi-component cascade reaction. This involves the reaction of 3-formylchromones, ethyl 2-(pyridine-2-yl)acetate derivatives, and amidine hydrochlorides. The reaction is typically carried out by refluxing the mixture of these substrates in acetonitrile or dimethylformamide (DMF) along with cesium carbonate (Cs2CO3). This method allows for the regioselective construction of 4,5-dihydro-[4,5’-bipyrimidin]-6(1H)-ones in suitable to excellent yields .
Industrial Production Methods
Industrial production of [4,4’-Bipyrimidin]-6(1H)-one, 2,3-dihydro-1-me may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. The scalability of the multi-component cascade reaction makes it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
[4,4’-Bipyrimidin]-6(1H)-one, 2,3-dihydro-1-me undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding bipyrimidine derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2 and 3 positions of the dihydro ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of bipyrimidine derivatives with additional functional groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted bipyrimidine derivatives with various functional groups.
Applications De Recherche Scientifique
[4,4’-Bipyrimidin]-6(1H)-one, 2,3-dihydro-1-me has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of [4,4’-Bipyrimidin]-6(1H)-one, 2,3-dihydro-1-me involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the ketone and methyl groups allows for specific interactions with biological molecules, leading to its bioactivity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4,4’-Bipyrimidin]-6(1H)-one: Lacks the dihydro and methyl groups, resulting in different chemical properties.
2,2’-Bipyrimidine: Similar structure but with different substitution patterns.
4,4’-Bipyridine: Contains pyridine rings instead of pyrimidine, leading to different reactivity.
Uniqueness
[4,4’-Bipyrimidin]-6(1H)-one, 2,3-dihydro-1-me is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H10N4OS |
|---|---|
Poids moléculaire |
222.27 g/mol |
Nom IUPAC |
3-methyl-6-pyrimidin-4-yl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C9H10N4OS/c1-13-8(14)4-7(12-9(13)15)6-2-3-10-5-11-6/h2-3,5,7H,4H2,1H3,(H,12,15) |
Clé InChI |
YKUFFCBPXVDITD-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CC(NC1=S)C2=NC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


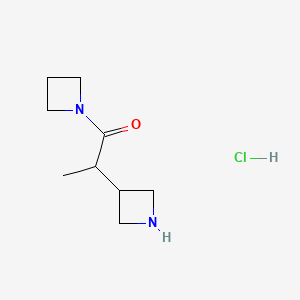
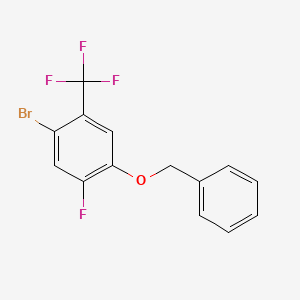

![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B14769315.png)
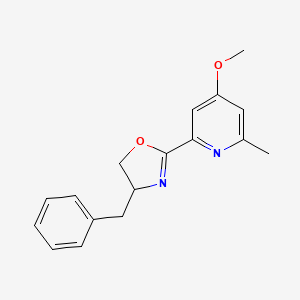
![2-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14769320.png)
